4,4-Dinitropentanenitrile
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Overview
Description
4,4-Dinitropentanenitrile is an organic compound with the molecular formula C5H7N3O4 It is characterized by the presence of two nitro groups (-NO2) and a nitrile group (-CN) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dinitropentanenitrile typically involves the nitration of pentanenitrile derivatives. One common method includes the reaction of pentanenitrile with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4,4-positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
Chemical Reactions Analysis
Types of Reactions
4,4-Dinitropentanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate these reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of amides or carboxylic acids.
Scientific Research Applications
4,4-Dinitropentanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dinitropentanenitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving electron transfer, nucleophilic attack, and radical formation.
Comparison with Similar Compounds
Similar Compounds
4,4-Dinitrodiphenyl ether: Similar in having nitro groups but differs in the aromatic backbone.
2,4-Dinitroaniline: Contains nitro groups at different positions and an amine group instead of a nitrile.
Properties
CAS No. |
26077-38-3 |
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Molecular Formula |
C5H7N3O4 |
Molecular Weight |
173.13 g/mol |
IUPAC Name |
4,4-dinitropentanenitrile |
InChI |
InChI=1S/C5H7N3O4/c1-5(7(9)10,8(11)12)3-2-4-6/h2-3H2,1H3 |
InChI Key |
VAKZTTKNBUFJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#N)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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